molecular formula C11H9ClO4 B11799005 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

Cat. No.: B11799005
M. Wt: 240.64 g/mol
InChI Key: UHFMBVBGHGQVRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often involves the heterocyclization of phenolic compounds with acetoacetic ester derivatives. One method involves the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives . Another approach includes the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is unique due to the presence of the chloro, ethoxy, and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

UHFMBVBGHGQVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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